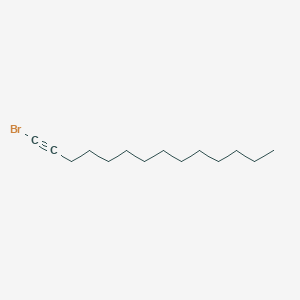
1-Bromotetradec-1-yne
Cat. No. B8424352
M. Wt: 273.25 g/mol
InChI Key: OQZQKNQZFBAMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04208501
Procedure details


A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer, thermometer, addition funnel and means for providing nitrogen atmosphere. To the flask was added 41 ml (0.10 mole) of 2.4 M butyl lithium/hexane solution and 40 ml of anhydrous ether. The resulting mixture was stirred vigorously and 17.2 g (0.090 mole) of tetradecyne was added over a period of 25 min at -10° C. After stirring at -10° to -15° C. for an additional 35 min, the reaction mixture was cooled in a Dry Ice/acetone bath. About 16.0 g (0.10 mole) of bromine was added dropwise over a period of 90 min at -60° C. to -68° C. After stirring at -40° C. for an additional 40 min, the reaction mixture was poured into 100 ml of water. The resulting mixture was extracted twice with 50 ml portions of ether. The combined ethereal layers were washed twice with 50 ml portions of sodium bicarbonate solution, dried, and concentrated, resulting in 21.9 g (80% yield) of light yellow liquid. I.R. (film/neat) in cm-1 : 2230 (C≡C), 1470 (CH2), 720 [--(CH2)n --, n≥4].
Name
butyl lithium hexane
Quantity
41 mL
Type
reactant
Reaction Step One





Yield
80%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.CCOCC.[CH:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Br:31]Br>O>[Br:31][C:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1|
|
Inputs


Step One
|
Name
|
butyl lithium hexane
|
|
Quantity
|
41 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C#CCCCCCCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for providing nitrogen atmosphere
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at -10° to -15° C. for an additional 35 min
|
|
Duration
|
35 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in a Dry Ice/acetone bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at -40° C. for an additional 40 min
|
|
Duration
|
40 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted twice with 50 ml portions of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethereal layers were washed twice with 50 ml portions of sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in 21.9 g (80% yield) of light yellow liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC#CCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
